
3-Cyano-1-methoxypyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-methoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and a methoxy group (-OCH3) attached to the pyridine ring, along with a perchlorate anion (ClO4-) as a counterion .
Méthodes De Préparation
The synthesis of 3-Cyano-1-methoxypyridin-1-ium perchlorate typically involves the alkylation of 3-cyanopyridine with methanol in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3-Cyano-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of the pyridine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents and conditions used.
The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
3-Cyano-1-methoxypyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in cells.
Mécanisme D'action
The mechanism of action of 3-Cyano-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets in cells. The cyano group and methoxy group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
3-Cyano-1-methoxypyridin-1-ium perchlorate can be compared to other similar compounds, such as 3-Cyano-1-methylpyridinium perchlorate and 3-Cyano-1-ethylpyridinium perchlorate. These compounds share a similar pyridine core structure but differ in the substituents attached to the nitrogen atom. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
3-Cyano-1-methylpyridinium perchlorate: This compound has a methyl group instead of a methoxy group, which can influence its solubility and reactivity.
3-Cyano-1-ethylpyridinium perchlorate: The ethyl group provides different steric and electronic properties compared to the methoxy group, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
54212-26-9 |
|---|---|
Formule moléculaire |
C7H7ClN2O5 |
Poids moléculaire |
234.59 g/mol |
Nom IUPAC |
1-methoxypyridin-1-ium-3-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-3-7(5-8)6-9;2-1(3,4)5/h2-4,6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QJOKOMNLBDCZNU-UHFFFAOYSA-M |
SMILES canonique |
CO[N+]1=CC=CC(=C1)C#N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


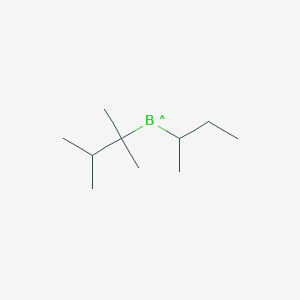
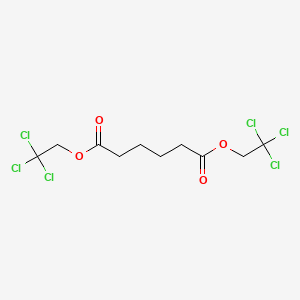
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
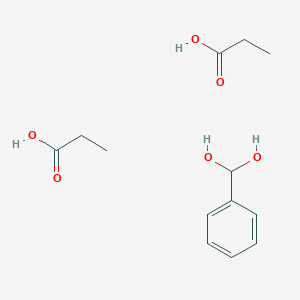
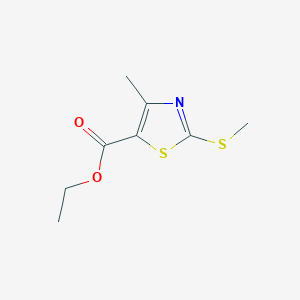
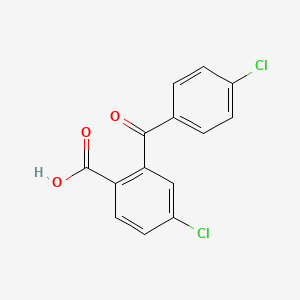
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

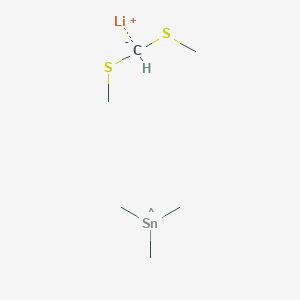
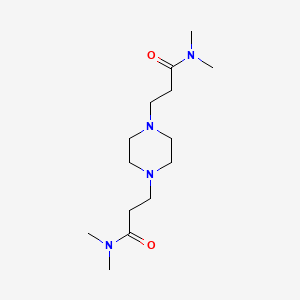
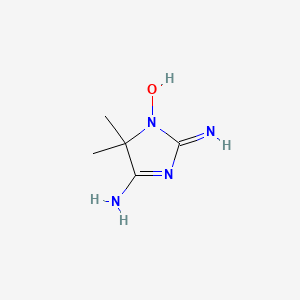
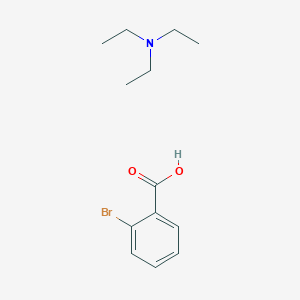
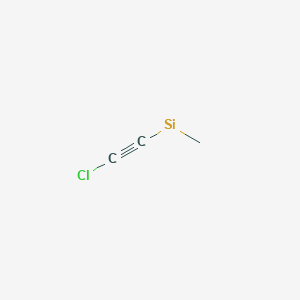
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
